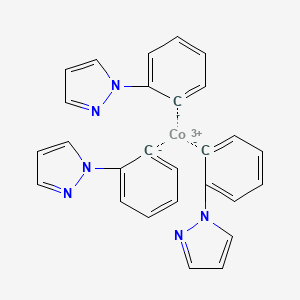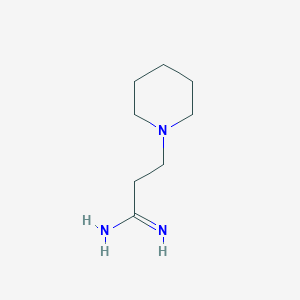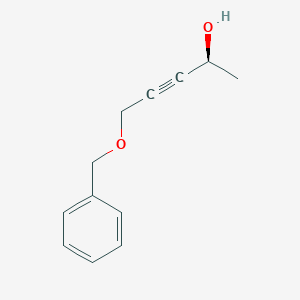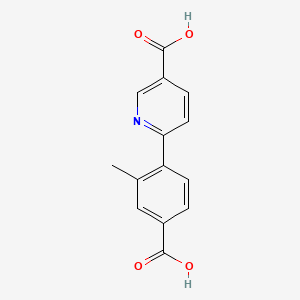
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is a coordination compound with the molecular formula C27H21CoN6. It is known for its unique structure, where a cobalt ion is coordinated with three 2-(1H-pyrazol-1-yl)phenyl ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt typically involves the reaction of cobalt salts with 2-(1H-pyrazol-1-yl)phenyl ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in a solvent such as ethanol, followed by the addition of 2-(1H-pyrazol-1-yl)phenyl ligands. The reaction mixture is then heated under reflux for several hours to facilitate the formation of the desired complex .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) complexes .
Aplicaciones Científicas De Investigación
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt has several scientific research applications:
Mecanismo De Acción
The mechanism by which Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the complex. This interaction can modulate the reactivity and stability of the compound, making it effective in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt: This compound has a similar structure but with pyridine ligands instead of phenyl ligands.
Tris(2-(1H-pyrazol-1-yl)pyrimidine)cobalt: Another similar compound where pyrimidine ligands replace the phenyl ligands.
Uniqueness
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties can influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C27H21CoN6 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
cobalt(3+);1-phenylpyrazole |
InChI |
InChI=1S/3C9H7N2.Co/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |
Clave InChI |
MVUOOLRBQWNHGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)




![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)
![2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)


